molecular formula C16H24O3 B12589613 Ethyl 3-(4-tert-butylphenoxy)-2-methylpropanoate CAS No. 646064-58-6

Ethyl 3-(4-tert-butylphenoxy)-2-methylpropanoate

Cat. No.: B12589613
CAS No.: 646064-58-6
M. Wt: 264.36 g/mol
InChI Key: YDSXSSABUPGGEN-UHFFFAOYSA-N
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Description

Ethyl 3-(4-tert-butylphenoxy)-2-methylpropanoate is an organic compound with the molecular formula C14H20O3 It is a derivative of phenoxyacetic acid and is characterized by the presence of a tert-butyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-tert-butylphenoxy)-2-methylpropanoate typically involves the esterification of 4-tert-butylphenol with ethyl 3-bromopropanoate. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The reaction mixture is heated to reflux, and the product is isolated by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-tert-butylphenoxy)-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Formation of 3-(4-tert-butylphenoxy)-2-methylpropanoic acid.

    Reduction: Formation of 3-(4-tert-butylphenoxy)-2-methylpropanol.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

Ethyl 3-(4-tert-butylphenoxy)-2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-tert-butylphenoxy)-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-tert-butylphenoxyacetate
  • Ethyl 3-(4-methylphenoxy)-2-methylpropanoate
  • Ethyl 3-(4-ethylphenoxy)-2-methylpropanoate

Uniqueness

Ethyl 3-(4-tert-butylphenoxy)-2-methylpropanoate is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and interactions. This structural feature distinguishes it from other similar compounds and can affect its chemical and biological properties.

Properties

CAS No.

646064-58-6

Molecular Formula

C16H24O3

Molecular Weight

264.36 g/mol

IUPAC Name

ethyl 3-(4-tert-butylphenoxy)-2-methylpropanoate

InChI

InChI=1S/C16H24O3/c1-6-18-15(17)12(2)11-19-14-9-7-13(8-10-14)16(3,4)5/h7-10,12H,6,11H2,1-5H3

InChI Key

YDSXSSABUPGGEN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)COC1=CC=C(C=C1)C(C)(C)C

Origin of Product

United States

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